2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidinone Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a suitable thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating diseases such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one lies in the presence of the 4-fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C16H13FN2O2S2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H13FN2O2S2/c1-8-9(2)23-15-13(8)14(21)18-16(19-15)22-7-12(20)10-3-5-11(17)6-4-10/h3-6H,7H2,1-2H3,(H,18,19,21) |
InChI Key |
QCKULRJHMXXGBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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